4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Overview
Description
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (4CTP) is an organic compound that is part of the cyclohepta[4,5]thieno[2,3-d]pyrimidine family. This compound has been extensively studied for its potential applications in scientific research and it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Research
Application Summary
This compound has been investigated for its potential anticancer properties. It’s part of a class of compounds that have shown activity against various cancer cell lines.
Methods of Application
The compound is typically synthesized and then tested in vitro using cancer cell lines. Dosage and exposure times vary depending on the specific protocol, but generally, the compound is applied to the cells at varying concentrations to determine the IC50 value, which indicates the concentration needed to inhibit cell growth by 50%.
Results
Studies have shown that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines, indicating potential as a chemotherapeutic agent. Quantitative data such as IC50 values are used to measure efficacy .
Antimicrobial Activity
Application Summary
Compounds structurally related to 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine have been explored for their antimicrobial activity.
Methods of Application
The antimicrobial activity is assessed using assays such as disk diffusion or broth dilution methods, where the compound is introduced to bacterial cultures to observe the inhibition zone or minimum inhibitory concentration (MIC).
Results
Some studies have reported significant antimicrobial activity, with certain compounds showing a broad spectrum of action against both Gram-positive and Gram-negative bacteria .
Chemical Synthesis
Application Summary
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups.
Methods of Application
Synthetic chemists use this compound in multistep synthesis protocols, often involving reactions like nucleophilic substitution or cycloaddition to create new compounds.
Results
The successful synthesis of new molecules using this compound has been documented, showcasing its versatility as a precursor in organic synthesis .
Material Science
Application Summary
The electronic properties of thiophene derivatives make them candidates for use in material science, particularly in the development of organic semiconductors.
Methods of Application
The compound is incorporated into polymeric structures or thin films and tested for its electrical conductivity and stability under various conditions.
Results
Research has indicated that thiophene derivatives can enhance the performance of organic semiconductors, improving charge transport properties .
Neuropharmacology
Application Summary
Thiophene derivatives are studied for their potential effects on the central nervous system, including as treatments for neurodegenerative diseases.
Methods of Application
The compound is administered to animal models or cell cultures, and its effects on neuronal activity or neuroprotection are measured using electrophysiological techniques or viability assays.
Results
Preliminary results suggest that some thiophene derivatives may have neuroprotective effects, although more research is needed to confirm these findings .
Agricultural Chemistry
Application Summary
Thiophene derivatives are explored for their use in agriculture, particularly as pesticides or plant growth regulators.
Methods of Application
The compounds are tested on crops or pests in controlled conditions to assess their efficacy and safety for use in agriculture.
Results
Some derivatives have shown promise in increasing crop yields or controlling pest populations, contributing to more sustainable agricultural practices .
This analysis provides a snapshot of the diverse applications of 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine in scientific research. Each application is a testament to the compound’s potential in contributing to advancements across various scientific fields.
Advanced Photovoltaic Materials
Application Summary
This compound’s derivatives are being explored for their use in advanced photovoltaic materials due to their favorable electronic properties.
Methods of Application
The compound is integrated into solar cell architectures, often as part of the active layer that absorbs sunlight and converts it into electrical energy. The performance is evaluated based on parameters like power conversion efficiency and stability under illumination.
Results
Initial studies have indicated that solar cells incorporating thiophene derivatives can achieve competitive efficiencies, suggesting potential for future solar energy technologies .
Sensor Technology
Application Summary
Due to its unique structure, the compound is studied for its potential application in chemical sensors, particularly for detecting environmental pollutants.
Methods of Application
The compound is used to fabricate sensor devices, which are then tested for their sensitivity and selectivity towards specific analytes in various environments.
Results
Sensors based on thiophene derivatives have shown promising results in detecting trace amounts of pollutants, offering a path towards more sensitive and accurate environmental monitoring .
Drug Delivery Systems
Application Summary
Researchers are investigating the use of this compound in drug delivery systems, particularly for targeted delivery and controlled release of therapeutic agents.
Methods of Application
The compound is modified to create nanoparticles or capsules that can encapsulate drugs. These systems are then tested in vitro and in vivo for their ability to deliver drugs to specific sites in the body with minimal side effects.
Results
Studies have shown that thiophene-based drug delivery systems can enhance the bioavailability and efficacy of various drugs, providing a promising avenue for improving treatment outcomes .
Liquid Crystal Displays
Application Summary
Thiophene derivatives, including this compound, are being used in the development of liquid crystal displays (LCDs) due to their liquid crystalline properties.
Methods of Application
The compound is synthesized and incorporated into LCDs, where its performance is assessed based on criteria such as response time, color contrast, and viewing angles.
Results
LCDs utilizing thiophene derivatives have demonstrated improved display qualities, indicating potential for enhanced visual technologies .
Corrosion Inhibitors
Application Summary
The compound is being studied as a corrosion inhibitor, particularly for protecting metals and alloys in aggressive industrial environments.
Methods of Application
The compound is applied to metal surfaces, and its effectiveness is evaluated through electrochemical methods and surface analysis techniques.
Results
Research has indicated that thiophene derivatives can significantly reduce corrosion rates, suggesting their utility in extending the lifespan of industrial materials .
Conductive Polymers
Application Summary
The electronic properties of thiophene derivatives make them suitable for use in conductive polymers, which are key materials in flexible electronics.
Methods of Application
The compound is polymerized and the resulting conductive polymers are tested for their electrical properties, mechanical flexibility, and thermal stability.
Results
Conductive polymers based on thiophene derivatives have shown promising electrical conductivities and mechanical properties, making them viable for use in flexible electronic devices .
properties
IUPAC Name |
3-chloro-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-10-9-7-4-2-1-3-5-8(7)15-11(9)14-6-13-10/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYMUMFPLSANID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383378 | |
Record name | 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine | |
CAS RN |
40106-58-9 | |
Record name | 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.